molecular formula C8H11BrN2 B6233597 3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine CAS No. 701298-95-5

3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Cat. No.: B6233597
CAS No.: 701298-95-5
M. Wt: 215.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound with a molecular formula of C8H11BrN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves the bromination of 2-methylimidazo[1,2-a]pyridine. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine, while oxidation might produce 3-bromo-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid .

Scientific Research Applications

3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a bromine atom and a methyl group on the imidazo[1,2-a]pyridine core allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

701298-95-5

Molecular Formula

C8H11BrN2

Molecular Weight

215.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.